molecular formula C16H22N2O4 B2831425 Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate CAS No. 1448133-09-2

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate

Cat. No.: B2831425
CAS No.: 1448133-09-2
M. Wt: 306.362
InChI Key: XFNSSZSNPFJOOO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyridin-2-yloxy group and an ethyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate typically involves the reaction of 4-piperidone with pyridin-2-ol in the presence of a suitable base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydroxy derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: A structurally similar compound with a piperidine ring and an ethyl ester moiety.

    Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate: A compound with a similar structure but with the pyridine ring substituted at the 4-position.

Uniqueness

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

ethyl 4-oxo-4-(4-pyridin-2-yloxypiperidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-21-16(20)7-6-15(19)18-11-8-13(9-12-18)22-14-5-3-4-10-17-14/h3-5,10,13H,2,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNSSZSNPFJOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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